molecular formula C20H20N2O3 B11423502 3,4-dihydroquinolin-1(2H)-yl[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

3,4-dihydroquinolin-1(2H)-yl[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

Cat. No.: B11423502
M. Wt: 336.4 g/mol
InChI Key: PBZADZKGYOZCHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that features a unique combination of structural elements, including a methoxyphenyl group, a dihydro-1,2-oxazole ring, and a tetrahydroquinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactionsThe final step often involves the coupling of the oxazole derivative with the tetrahydroquinoline moiety under specific reaction conditions, such as the use of a suitable catalyst and solvent system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Uniqueness: 1-[3-(2-METHOXYPHENYL)-4,5-DIHYDRO-1,2-OXAZOLE-5-CARBONYL]-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its combination of structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H20N2O3/c1-24-18-11-5-3-9-15(18)16-13-19(25-21-16)20(23)22-12-6-8-14-7-2-4-10-17(14)22/h2-5,7,9-11,19H,6,8,12-13H2,1H3

InChI Key

PBZADZKGYOZCHS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.